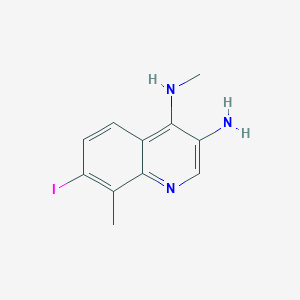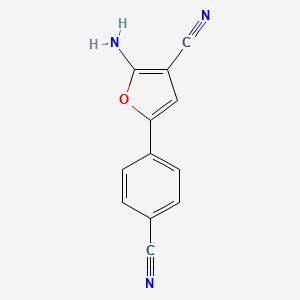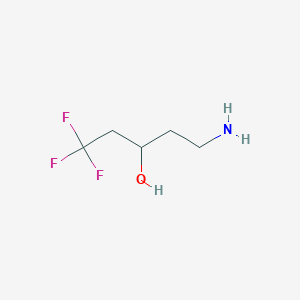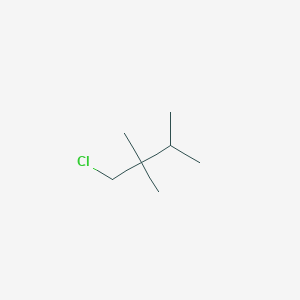
7-Iodo-N4,8-dimethylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12IN3 and a molecular weight of 313.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and two methyl groups attached to a quinoline ring.
Métodos De Preparación
The synthesis of 7-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. The iodination of the quinoline ring is a crucial step, often achieved using iodine or iodinating agents under controlled conditions. The methylation of the amine groups can be performed using methylating agents such as methyl iodide. Industrial production methods may involve optimizing these steps to increase yield and purity .
Análisis De Reacciones Químicas
7-Iodo-N4,8-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
7-Iodo-N4,8-dimethylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Iodo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The iodine atom and the quinoline ring play a crucial role in its binding affinity to these targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
7-Iodo-N4,8-dimethylquinoline-3,4-diamine can be compared with other quinoline derivatives, such as:
7-Bromo-N4,8-dimethylquinoline-3,4-diamine: Similar structure but with a bromine atom instead of iodine.
7-Chloro-N4,8-dimethylquinoline-3,4-diamine: Contains a chlorine atom instead of iodine.
7-Fluoro-N4,8-dimethylquinoline-3,4-diamine: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts .
Propiedades
Fórmula molecular |
C11H12IN3 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
7-iodo-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-6-8(12)4-3-7-10(6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
Clave InChI |
YJHYZIZIPXCMJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C(C(=CN=C12)N)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)


![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)


![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


